molecular formula C10H2O6 B034530 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 CAS No. 106426-63-5

1,2,4,5-Benzenetetracarboxylic dianhydride-d2

Cat. No. B034530
CAS RN: 106426-63-5
M. Wt: 220.13 g/mol
InChI Key: ANSXAPJVJOKRDJ-QDNHWIQGSA-N
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Description

1,2,4,5-Benzenetetracarboxylic dianhydride-d2, also known as Pyromellitic dianhydride, is a hydrophilic monomer with multipurpose usage . It is often used as a curing agent for epoxy-based resins and as a plasticizer for polyvinyl chloride (PVC) .


Synthesis Analysis

The solvothermal reaction of Co (II)/Zn (II) salt with 1,2,4,5-benzene tetracarboxylic dianhydride (BTD) leads to the formation of two coordination polymers .


Molecular Structure Analysis

The molecular weight of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is 220.13 . The InChI key is ANSXAPJVJOKRDJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the solvothermal reaction of Co (II)/Zn (II) salt with 1,2,4,5-benzene tetracarboxylic dianhydride (BTD), two coordination polymers based on benzene-1,2,4,5-tetracarboxylic acid (H4BTC) are formed .


Physical And Chemical Properties Analysis

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is a white powder . It has a melting point of 286 °C and a boiling point of 384400 °C . The relative density is 1.68 g/cm3 .

Scientific Research Applications

Synthesis of Aromatic Polyimides

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is used as a monomer to synthesize aromatic polyimides . These polymers have excellent thermo-mechanical and chemical properties, making them suitable for various applications in the automotive and electronic industries .

Development of Siloxane-Based Hybrid Materials

This compound is used as a capping agent in the development of siloxane-based hybrid materials . These materials have potential usage in organic electronics, offering advantages such as flexibility, lightweight, and cost-effectiveness .

Synthesis of Metal-Organic Frameworks (MOFs)

1,2,4,5-Benzenetetracarboxylic acid, which can be derived from the dianhydride, is extensively used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) . MOFs have applications in gas storage, separation, and catalysis due to their high porosity and tunable chemical functionality .

Preparation of Coordination Polymers

Similar to MOFs, 1,2,4,5-Benzenetetracarboxylic acid is also used in the synthesis of coordination polymers . These polymers have diverse applications in areas such as magnetism, luminescence, and catalysis .

Creation of Supramolecular Hydrogels

1,2,4,5-Benzenetetracarboxylic acid can be used to prepare supramolecular hydrogels . This is achieved by synthesizing gelators reacting 1,2,4,5-benzenetetracarboxylic acid with 4-hydroxy pyridine . These hydrogels have potential applications in drug delivery and tissue engineering .

Production of Low Thermal Expansion Coefficient Films

Incorporating 1,2,4,5-benzenetetracarboxylic anhydride into polymer backbones can help prepare copolyimide films with low thermal expansion coefficients . These films are useful in applications that require stability under varying thermal conditions .

Safety and Hazards

This compound may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction and causes serious eye damage . It has a flash point of 380 °C .

Future Directions

The solvothermal reaction of Co (II)/Zn (II) salt with 1,2,4,5-benzene tetracarboxylic dianhydride (BTD) leads to the formation of two coordination polymers based on benzene-1,2,4,5-tetracarboxylic acid (H4BTC), which could have potential applications in the future .

properties

IUPAC Name

4,8-dideuteriofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSXAPJVJOKRDJ-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2C(=C(C3=C1C(=O)OC3=O)[2H])C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583758
Record name (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Benzenetetracarboxylic dianhydride-d2

CAS RN

106426-63-5
Record name (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-Benzene-D2-tetracarboxylicdianhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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